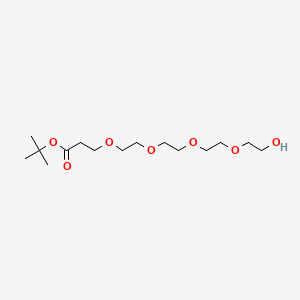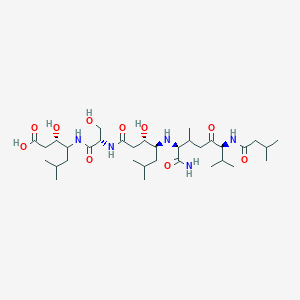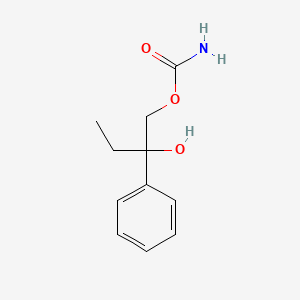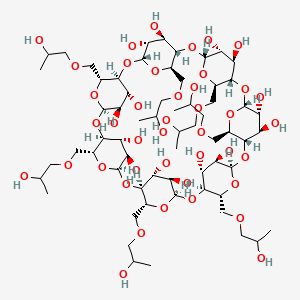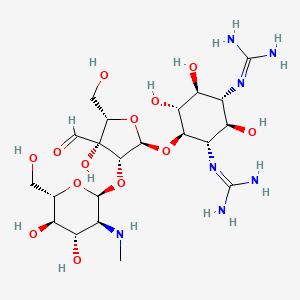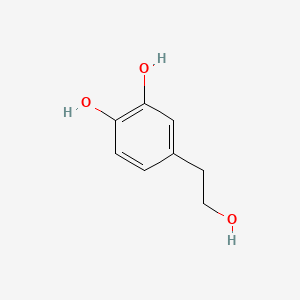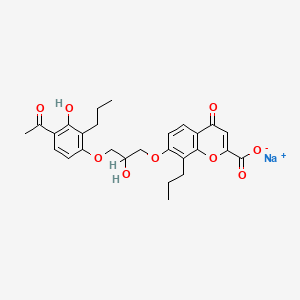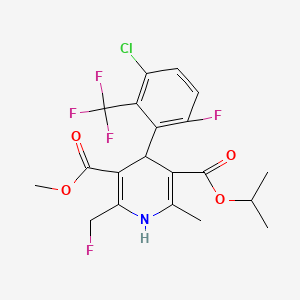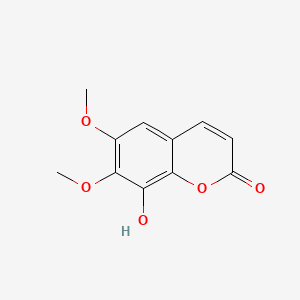
Fraxidin
Overview
Description
Mechanism of Action
Target of Action
Fraxidin, a natural coumarin compound, primarily targets human umbilical vein endothelial cells (HUVECs) and has shown to have a protective effect against cytotoxicity induced by H2O2 . It also interacts with the principal human metabolizing enzyme, cytochrome P450 3A4 (CYP3A4) .
Mode of Action
This compound exhibits a free radical scavenging effect at high concentrations (0.5 mM), providing a cell protective effect against H2O2-mediated oxidative stress . It helps recover the viability of HUVECs damaged by H2O2 treatment and reduces lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress. It upregulates anti-apoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13) . This modulation of gene expression contributes to its protective effects against oxidative stress.
Result of Action
The molecular and cellular effects of this compound’s action include the recovery of cell viability, reduction of lipid peroxidation, and decrease in the internal reactive oxygen species level elevated by H2O2 treatment . It also upregulates certain genes, contributing to its protective effects against oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the protective effects of this compound . .
Biochemical Analysis
Biochemical Properties
Fraxidin interacts with various biomolecules in biochemical reactions. It has been shown to exhibit protective effects against cytotoxicity induced by H2O2 in human umbilical vein endothelial cells (HUVECs) . This suggests that this compound may interact with enzymes and proteins involved in oxidative stress responses.
Cellular Effects
This compound has been observed to have significant effects on cellular processes. It has been found to recover the viability of HUVECs damaged by H2O2 treatment and reduce the lipid peroxidation and the internal reactive oxygen species level elevated by H2O2 treatment . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to upregulate antiapoptotic genes (clusterin and apoptosis inhibitor 5) and a tumor suppressor gene (ST13) . This suggests that this compound may interact with these biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
Given its observed cellular protective activity and antioxidative effect , it can be hypothesized that this compound may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given its observed cellular protective activity , it is possible that this compound may exhibit threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound shows its antioxidative effect through inhibition of the cyclo AMP phosphodiesterase enzyme . This suggests that this compound may interact with this enzyme and potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its observed cellular protective activity , it is possible that this compound may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
Given its observed cellular protective activity , it is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fraxidin can be synthesized through several methods. One common synthetic route involves the methylation of fraxetin (7,8-dihydroxy-6-methoxycoumarin) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification. Techniques such as microwave-assisted extraction, mechanochemical methods, and ultrasound-assisted extraction are employed to isolate this compound from plant materials. These methods are advantageous due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Fraxidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fraxetin.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like methyl iodide or ethyl bromide in the presence of a base are used for methylation or ethylation reactions.
Major Products:
Oxidation: Fraxetin.
Reduction: Dihydrothis compound.
Substitution: Methylated or ethylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Investigated for its role in modulating biological pathways, including antioxidant and anti-inflammatory pathways.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Comparison with Similar Compounds
Fraxetin: 7,8-dihydroxy-6-methoxycoumarin.
Esculetin: 6,7-dihydroxycoumarin.
Scopoletin: 7-hydroxy-6-methoxycoumarin.
Fraxidin’s unique combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
8-hydroxy-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBKOHHLAWWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200499 | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-21-3 | |
| Record name | Fraxidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-6,7-dimethoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


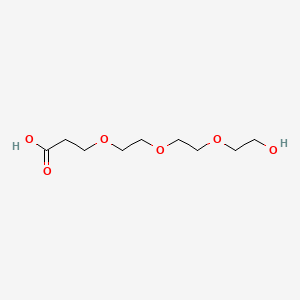
![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)


